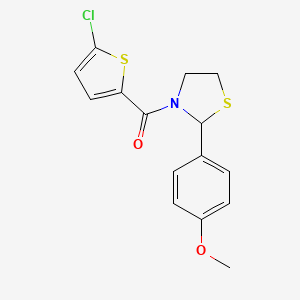

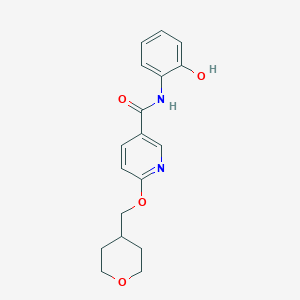

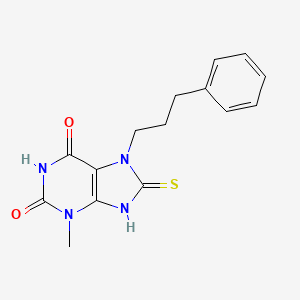

![molecular formula C21H25N5O4 B2926059 6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-26-6](/img/structure/B2926059.png)

6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

Imidazole derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For example, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .Molecular Structure Analysis

The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has shown that derivatives of polymethylenehypoxanthines, which share a structural similarity with the compound , have been synthesized and evaluated for antiviral and antihypertensive activities. The synthesis process involves the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles, leading to derivatives that serve as precursors for further pharmacological studies (Nilov et al., 1995).

Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, which are structurally related to the compound of interest, have been synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Some of these compounds showed promising anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting a potential avenue for research into neurological and psychological disorders (Zagórska et al., 2009).

Antioxidant and Antimicrobial Activities

Derivatives of thiazolidine-2,4-dione and 1-H-imidazole have been prepared and evaluated for their antioxidant and antimicrobial activities. These compounds, including the synthesis methodologies, provide a framework for exploring the therapeutic potential of related compounds, particularly in combating oxidative stress and microbial infections (Yazdani Nyaki & Mahmoodi, 2021).

Hepatoprotective Activity

The novel synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones from cyclic ketene aminal highlights an approach to creating compounds with potential hepatoprotective activities. This line of research indicates the possibility of developing new therapeutic agents aimed at liver protection (Ram et al., 2002).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Based on the structure of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Substituted benzimidazole derivatives, which share some structural similarities with the compound, are associated with various types of pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .

Result of Action

Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propriétés

IUPAC Name |

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-9-8-14(29-5)11-16(15)30-6/h8-9,11H,7,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCELFOZPNCOKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)

![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)

![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)